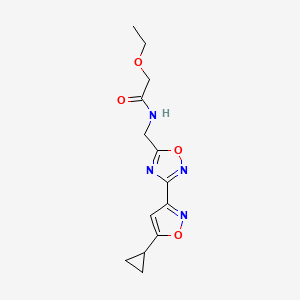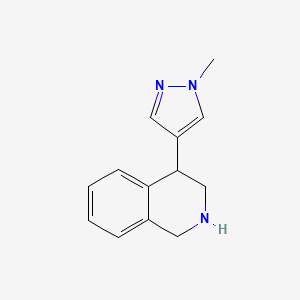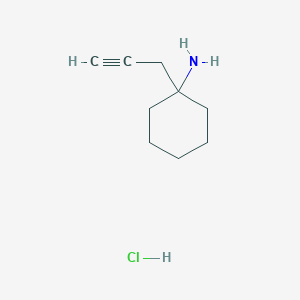![molecular formula C12H7ClN2O2S B2714500 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852854-16-1](/img/structure/B2714500.png)
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. The presence of a 4-chlorophenyl group adds to its unique chemical properties. Thienopyrimidine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties .
準備方法
The synthesis of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the reaction of 3-aminothiophene-2-carboxylate with urea, followed by cyclization, chlorination, and nucleophilic substitution . The reaction conditions often include the use of solvents like n-butanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
化学反応の分析
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiviral activities, making it a candidate for developing new antimicrobial agents.
作用機序
The mechanism of action of 3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, the compound disrupts their function, leading to the inhibition of cancer cell growth. Additionally, it can interfere with DNA replication and repair mechanisms, further contributing to its anticancer effects .
類似化合物との比較
3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives such as:
5-(4-chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione: This compound has a similar structure but differs in the position of the sulfur atom and the presence of a thione group.
4-chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine: This derivative has additional methyl groups on the phenyl ring, which can influence its biological activity.
5-(4-bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione: The bromine atom in place of chlorine can alter the compound’s reactivity and interactions with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIMLRYZWXHKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2714419.png)
![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2714422.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2714425.png)







![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714439.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2714440.png)
